molecular formula C31H38N2O6S B2863909 N,N-diethyl-4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide CAS No. 449765-12-2

N,N-diethyl-4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide

Cat. No.: B2863909
CAS No.: 449765-12-2
M. Wt: 566.71
InChI Key: JTRRUGCMGSGMGI-UHFFFAOYSA-N
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Description

N,N-diethyl-4-(1-((4-ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzenesulfonamide is a structurally complex benzenesulfonamide derivative incorporating a tetrahydroisoquinoline core, ethoxyphenoxy, and dimethoxy substituents. The benzenesulfonamide group is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation. The tetrahydroisoquinoline moiety may confer rigidity and influence bioavailability, while the ethoxy/methoxy groups could modulate lipophilicity and metabolic stability.

Properties

IUPAC Name

N,N-diethyl-4-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38N2O6S/c1-6-22-9-13-25(14-10-22)39-21-28-27-20-30(38-5)29(37-4)19-24(27)17-18-33(28)31(34)23-11-15-26(16-12-23)40(35,36)32(7-2)8-3/h9-16,19-20,28H,6-8,17-18,21H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRRUGCMGSGMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)CC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related sulfonamides and heterocyclic derivatives from the literature, focusing on synthesis, spectral properties, and functional group contributions.

Structural Analogues from Sulfonamide Derivatives

A. Hydrazinecarbothioamides and Triazole-Thiones
Compounds such as 2-(4-(4-X-phenylsulfonyl)benzoyl)-N-(2,4-difluorophenyl)hydrazinecarbothioamides (e.g., [4–6] in ) share the benzenesulfonyl backbone but differ in their heterocyclic appendages. Key distinctions include:

  • Core Structure: The target compound features a tetrahydroisoquinoline-carbonyl group, whereas analogues in incorporate triazole-thione or hydrazinecarbothioamide rings .
  • Substituents: The target’s 4-ethylphenoxy and 6,7-dimethoxy groups contrast with halogen (Cl, Br) and difluorophenyl substituents in ’s compounds.
  • Synthesis: Similar intermediates (e.g., benzoic acid hydrazides) are used, but the target’s synthesis likely requires Friedel-Crafts alkylation or peptide coupling for the tetrahydroisoquinoline fragment, whereas ’s compounds rely on cyclocondensation of hydrazides with isothiocyanates .

B. Methoxyphenyl Benzenesulfonamides The simpler N-(4-Methoxyphenyl)benzenesulfonamide () lacks the tetrahydroisoquinoline and ethoxy groups but shares the sulfonamide linkage. This compound crystallizes in a monoclinic system, with hydrogen bonding between sulfonyl oxygen and methoxy groups influencing its solid-state packing . The target’s additional substituents likely enhance steric bulk and reduce crystallinity compared to ’s derivative.

Spectral and Functional Group Analysis

A comparative analysis of key spectral features is summarized below:

Compound Functional Groups Key IR Peaks (cm⁻¹) 1H-NMR Features
Target Compound Sulfonamide, Tetrahydroisoquinoline, Ethoxy ν(S=O) ~1150–1250; ν(C=O) ~1680 Aromatic protons (δ 6.5–8.0), OCH2CH3 (δ 1.2–1.4)
Hydrazinecarbothioamides [4–6] () Hydrazine, Thioamide ν(C=S) 1243–1258; ν(C=O) 1663–1682 NH protons (δ 9.0–10.0), aromatic multiplets
Triazole-Thiones [7–9] () Triazole, Thione ν(C=S) 1247–1255; ν(NH) 3278–3414 Thione absence of SH proton; aromatic shifts
N-(4-Methoxyphenyl)benzenesulfonamide () Sulfonamide, Methoxy ν(S=O) ~1150–1250; ν(OCH3) ~2850–2950 Methoxy singlet (δ 3.8), sulfonamide NH (δ 7.2)
  • IR Spectroscopy : The target’s carbonyl (C=O) and sulfonyl (S=O) stretches align with typical benzenesulfonamide derivatives. However, its lack of C=S or thiol groups distinguishes it from ’s triazole-thiones .
  • 1H-NMR : The ethoxy and dimethoxy groups in the target would produce distinct singlets or triplets (e.g., OCH2CH3 at δ ~1.2–1.4), contrasting with ’s difluorophenyl or halogen-substituted aromatics .

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